REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(=O)([O-])[O-].[Na+].[Na+].Br[C:60]1[S:61][CH:62]=[CH:63][N:64]=1>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:61]1[CH:62]=[CH:63][N:64]=[C:60]1[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:2.3,5.6.7,10.11.12.13.14|
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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1.89 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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7.5 g
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Type
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reactant
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Smiles
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ClC1=CC=2N(C=C1)C=CN2
|
Name
|
|
Quantity
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13.74 g
|
Type
|
reactant
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Smiles
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B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
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potassium acetate
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Quantity
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7.24 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
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1.66 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
tris(dibenzylidineacetone)dipalladium (0)
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Quantity
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2.25 g
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Type
|
reactant
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Smiles
|
|
Name
|
solid
|
Quantity
|
32.8 mmol
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.25 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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4.38 mL
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Type
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reactant
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Smiles
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BrC=1SC=CN1
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Type
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CUSTOM
|
Details
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In a 500 mL round bottom flask, stir
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Deoxygenate the resulting slurry with two cycles of evacuation
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Type
|
CUSTOM
|
Details
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bubbling nitrogen through the slurry for 10 minutes each
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Duration
|
10 min
|
Type
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STIRRING
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Details
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stir the mixture under nitrogen at 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
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Filter the hot mixture over a ˜1 cm pad of celite
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Type
|
WASH
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Details
|
wash with 50 mL 1,4-dioxane
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Type
|
CONCENTRATION
|
Details
|
concentrate the combined filtrate
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
to give a brown pasty solid
|
Type
|
CUSTOM
|
Details
|
deoxygenate twice via evacuation
|
Type
|
CUSTOM
|
Details
|
bubbling nitrogen through the suspension
|
Type
|
STIRRING
|
Details
|
stir the mixture under nitrogen at 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filter the dark brown-black hot mixture through a 1 cm pad of Celite®
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Type
|
WASH
|
Details
|
wash with 50 mL dioxane
|
Type
|
WASH
|
Details
|
apply the combined filtrate and wash equally to three 25 g SCX Mega Bond-Elut™ SCX cartridges (Varian)
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Type
|
WASH
|
Details
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each pre-washed with 200 mL 1:1 CH2Cl2
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Type
|
WASH
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Details
|
wash each cartridge with 300 mL 1:1 CH2Cl2
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Type
|
WASH
|
Details
|
MeOH, then elute with 160 mL 1:1 CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the combined eluates in vacuo
|
Type
|
CUSTOM
|
Details
|
purify through a 330 g silica gel cartridge
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the pooled clean fractions
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C1=CC=2N(C=C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |